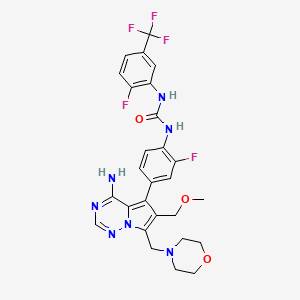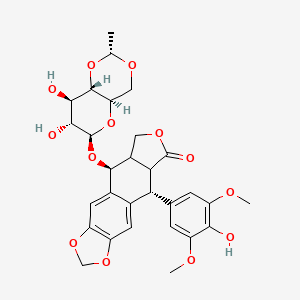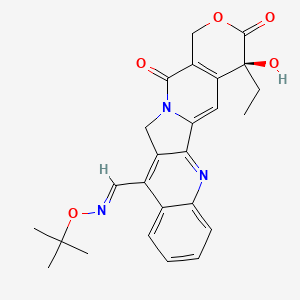
Actb-1003
Vue d'ensemble
Description
ACTB-1003 est un inhibiteur de kinase oral qui cible les mutations cancéreuses, l'angiogenèse et induit l'apoptose. Il est connu pour sa multi-activité, qui se traduit par une efficacité in vivo avec une inhibition de la croissance tumorale dépendante de la dose dans divers cancers histologiques, y compris les cancers du poumon, du sein et colorectal .
Applications De Recherche Scientifique
ACTB-1003 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in cell line studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including lung, breast, and colorectal cancers.
Industry: Utilized in the development of new kinase inhibitors and other pharmaceutical compounds.
Mécanisme D'action
Target of Action
ACTB-1003 is an oral kinase inhibitor that primarily targets several key proteins involved in cancer progression . These targets include:
- Fibroblast Growth Factor Receptor 1 (FGFR1) : FGFR1 plays a crucial role in cell differentiation and angiogenesis .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 : These receptors are involved in angiogenesis, the process of new blood vessel formation .
- Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K) : These kinases are downstream of PI3 kinase and play a role in cell growth and proliferation .
Mode of Action
This compound interacts with its targets in the following ways:
- FGFR1 Inhibition : this compound inhibits FGFR1, thereby reducing the signaling that promotes cell differentiation and angiogenesis .
- VEGFR2 and Tie-2 Inhibition : By inhibiting these receptors, this compound disrupts angiogenesis, which can limit the supply of nutrients to the tumor .
- Induction of Apoptosis : this compound likely induces apoptosis by targeting RSK and p70S6K, leading to a reduction in cell growth and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways:
- FGFR Signaling Pathway : By inhibiting FGFR1, this compound disrupts the FGFR signaling pathway, which can lead to reduced cell differentiation and angiogenesis .
- VEGF Signaling Pathway : The inhibition of VEGFR2 disrupts the VEGF signaling pathway, reducing angiogenesis .
- PI3K/Akt/mTOR Pathway : By targeting RSK and p70S6K, downstream of PI3 kinase, this compound can disrupt the PI3K/Akt/mTOR pathway, leading to reduced cell growth and proliferation .
Pharmacokinetics
As an oral kinase inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
This compound has been shown to have a dose-dependent tumor growth inhibition effect in cell lines with FGFR genetic alterations, including OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 . This suggests that this compound can effectively inhibit the growth of certain types of cancer cells.
Action Environment
Factors such as the patient’s overall health, the presence of other medications, and specific genetic factors could potentially influence the effectiveness and stability of this compound .
Analyse Biochimique
Biochemical Properties
Actb-1003 plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie-2, ribosomal S6 kinase (RSK), and p70S6 kinase (p70S6K). These interactions inhibit the phosphorylation of downstream targets, thereby modulating cell growth, angiogenesis, and apoptosis .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the growth of human multiple myeloma cells and murine leukemia cells by targeting FGFR1 and VEGFR2. This compound also induces apoptosis in these cells by inhibiting RSK and p70S6K. Additionally, it reduces tumor angiogenesis in mouse xenograft models, highlighting its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of multiple kinases. By inhibiting FGFR1, VEGFR2, and Tie-2, this compound disrupts signaling pathways essential for cell proliferation and angiogenesis. It also induces apoptosis by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at -20°C and retains its activity for up to four years. Long-term studies have shown that this compound consistently inhibits tumor growth and angiogenesis in various cancer models. Its efficacy may decrease over extended periods due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and angiogenesis without significant toxicity. At higher doses, this compound may cause adverse effects such as weight loss and organ toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those regulated by FGFR1, VEGFR2, and Tie-2. It interacts with enzymes and cofactors that modulate cell growth, angiogenesis, and apoptosis. By inhibiting these pathways, this compound alters metabolic flux and reduces metabolite levels associated with tumor growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in tumor tissues, where it exerts its therapeutic effects by inhibiting key signaling pathways .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting cell growth and angiogenesis .
Méthodes De Préparation
ACTB-1003 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes conditions réactionnelles incluent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des voies similaires mais optimisées pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
ACTB-1003 subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déshydroxylés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases et ses effets sur diverses voies biochimiques.
Biologie : Employé dans des études de lignées cellulaires pour étudier ses effets sur la prolifération cellulaire, l'apoptose et l'angiogenèse.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, y compris les cancers du poumon, du sein et colorectal.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de kinases et d'autres composés pharmaceutiques.
Mécanisme d'action
This compound exerce ses effets en inhibant plusieurs kinases, notamment le récepteur du facteur de croissance des fibroblastes 1 (FGFR1), le récepteur du facteur de croissance endothélial vasculaire 2 (VEGFR2) et Tie-2. Il induit l'apoptose en ciblant la kinase ribosomale S6 (RSK) et la kinase p70S6 (p70S6K), qui sont en aval de la voie de la phosphoinositide 3-kinase (PI3K). Cette approche multi-cible se traduit par l'inhibition de la croissance des cellules cancéreuses, de l'angiogenèse et de l'induction de l'apoptose .
Comparaison Avec Des Composés Similaires
ACTB-1003 est unique en raison de ses propriétés d'inhibition de la multi-kinase. Des composés similaires incluent :
EOC317 : Un autre inhibiteur de kinase oral avec des cibles similaires, y compris FGFR1, VEGFR2 et Tie-2.
Sunitinib : Un inhibiteur multi-kinase utilisé en chimiothérapie, ciblant VEGFR, le récepteur du facteur de croissance dérivé des plaquettes (PDGFR), et d'autres.
Sorafénib : Cible plusieurs kinases impliquées dans la croissance tumorale et l'angiogenèse, notamment VEGFR et les kinases RAF.
This compound se distingue par son inhibition spécifique de RSK et p70S6K, qui ne sont généralement pas ciblées par d'autres inhibiteurs de kinases .
Propriétés
IUPAC Name |
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPJCJKUZPUFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F5N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939805-30-8 | |
| Record name | ACTB-1003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACTB-1003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















